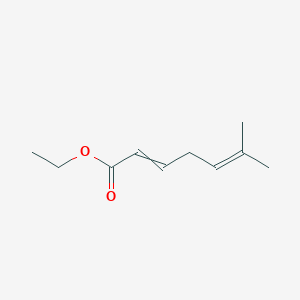

Ethyl 6-methylhepta-2,5-dienoate

Description

Ethyl 6-methylhepta-2,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system and a methyl substituent at the 6-position. The compound’s conjugated diene moiety suggests utility in cycloaddition reactions, polymerization, or as a precursor in pheromone synthesis, as seen in related esters .

Properties

CAS No. |

194935-08-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl 6-methylhepta-2,5-dienoate |

InChI |

InChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

ZCDDZUPLQOCCSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylhepta-2,5-dienoate can be synthesized through the Horner-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of heptadienoic acid derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step, while sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) can be used for esterification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylhepta-2,5-dienoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at 0°C to room temperature.

Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Alcohols.

Substitution: Substituted esters and alcohols.

Scientific Research Applications

Ethyl 6-methylhepta-2,5-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methylhepta-2,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl (E)-6-Methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoate (4a)

- Structure : Features a methyl group at position 6 and a propenyl substituent at position 5, creating a trisubstituted diene system.

- Synthesis: Synthesized via gold-catalyzed intermolecular (3+2) cycloaddition of ethyl 2-diazobut-3-enoate, yielding 83% as a colorless oil .

(S,2E,5E)-Ethyl 7-((tert-Butyldimethylsilyl)oxy)-4-methylhepta-2,5-dienoate (5)

- Structure : Contains a silyl-protected hydroxyl group at position 7 and a methyl group at position 3.

- Synthesis : Produced via Hoveyda–Grubbs second-generation catalyst-mediated cross-metathesis (57% yield). The silyl ether group facilitates selective deprotection for further functionalization .

- Key Features : The electron-withdrawing silyl group may alter conjugation in the diene system compared to the target compound.

Ethyl 5,6-Dimethylhepta-3,5-dienoate

- Structure : Differs in substituent positions (methyl groups at 5 and 6) and double bond locations (3,5-diene vs. 2,5-diene).

- Physical Properties : Predicted boiling point 243°C and density 0.909 g/cm³, typical for aliphatic diene esters .

Ethyl 6-(2-Nitrophenyl)-4-oxohexa-2,5-dienoate (17)

- Structure : Aromatic nitro group at position 6 and a ketone at position 4.

- Synthesis : Prepared via condensation in acetic acid (brown oil). The nitro group introduces strong electron-withdrawing effects, polarizing the diene system .

- Key Features : The aryl substituent enables π-π interactions, useful in materials science or as a Michael acceptor.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.